molecular formula C11H14N2O2 B1373317 (r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one CAS No. 1217732-05-2

(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

Cat. No.: B1373317
CAS No.: 1217732-05-2
M. Wt: 206.24 g/mol
InChI Key: NXDCDOCTAAVZFK-SNVBAGLBSA-N
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Description

®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an oxazolidinone ring and an aminomethyl-benzyl group, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminomethyl-Benzyl Group:

Industrial Production Methods

In an industrial setting, the production of ®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

    Scalability: The synthesis process is designed to be scalable, allowing for the production of large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic or acyclic structures.

    Substitution: The aminomethyl-benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halides and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a variety of new compounds with modified aminomethyl-benzyl groups.

Scientific Research Applications

®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and other diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial agent.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

    Pathways Involved: It may interfere with key metabolic pathways in bacteria, disrupting their ability to grow and reproduce.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

    Cycloserine: A structural analog used as an antibiotic and in the treatment of tuberculosis.

Uniqueness

®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in medicinal chemistry and other fields.

Properties

IUPAC Name

(4R)-4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCDOCTAAVZFK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
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(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
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(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
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(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
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(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one
Reactant of Route 6
(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

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